Cyclohexamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13;/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNANSUXFSDBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741937 | |
| Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-64-7 | |
| Record name | N-Ethyl-1-phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-1-phenylcyclohexan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Cyclohexamine Hydrochloride
Established Synthetic Routes for Cyclohexylamine (B46788) Hydrochloride and Precursors
The industrial synthesis of cyclohexylamine, the precursor to cyclohexylamine hydrochloride, is predominantly achieved through the catalytic hydrogenation of aniline (B41778) or cyclohexanone-derived intermediates, and by reductive amination of cyclohexanone (B45756). wikipedia.orgatamankimya.com The resulting cyclohexylamine is then converted to its hydrochloride salt. This is typically achieved by treating the amine with hydrochloric acid. orgsyn.org The salt can then be purified by crystallization. orgsyn.org
From Cyclohexanone Oxime:
Cyclohexanone oxime serves as a key precursor in the synthesis of cyclohexylamine. The catalytic hydrogenation of cyclohexanone oxime is a widely employed method for producing cyclohexylamine. This process typically involves the use of a catalyst, such as Raney nickel, and is carried out under a hydrogen atmosphere. nih.gov The reaction can be performed in a solvent, and the addition of ammonia (B1221849) can influence the reaction's selectivity. nih.gov The reduction of the oxime functional group leads to the formation of the primary amine, cyclohexylamine. wikipedia.org
From Aniline:
The complete hydrogenation of aniline is a major industrial route for the production of cyclohexylamine. wikipedia.orgatamankimya.com This process involves the reduction of the aromatic ring of aniline to a cyclohexane (B81311) ring. The reaction is carried out in the presence of a catalyst, typically based on cobalt or nickel, under elevated temperature and pressure. wikipedia.orgatamanchemicals.com Various catalysts, including rhodium and ruthenium, have also been investigated to improve the efficiency and selectivity of this transformation. sci-hub.segoogle.com
One established method involves the hydrogenation of aniline in a solution of glacial acetic acid and hydrochloric acid using a colloidal platinum catalyst. prepchem.com After the absorption of the theoretical amount of hydrogen, the cyclohexylamine can be isolated. prepchem.com
Reductive amination of cyclohexanone is another significant pathway for the synthesis of cyclohexylamine. This one-pot reaction involves the reaction of cyclohexanone with ammonia in the presence of a reducing agent and a catalyst. The initial reaction between cyclohexanone and ammonia forms an intermediate imine, which is then reduced to cyclohexylamine.
Various catalytic systems have been developed for this process, including the use of bimetallic catalysts such as Rh-Ni supported on silica (B1680970). researchgate.net The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired primary amine and minimizing the formation of byproducts like dicyclohexylamine.
Electrochemical methods offer a promising and sustainable alternative for the synthesis of cyclohexylamine precursors and, in some cases, the amine itself. The electrochemical reduction of cyclohexanone oxime to cyclohexylamine hydrochloride has been demonstrated. This process is typically carried out in an electrolytic cell using a mercury pool or lead sheet as the cathode in an acidic medium, such as ethanolic hydrochloric acid. zenodo.org The direct product of this electrochemical reduction is the hydrochloride salt of the corresponding amine. zenodo.org
Furthermore, the electrochemical synthesis of cyclohexanone oxime, a key precursor, has been developed. This involves the electrochemical reduction of nitrate (B79036) ions to form a hydroxylamine (B1172632) intermediate, which then reacts with cyclohexanone in the same pot to produce the oxime. nih.gov This method avoids the harsh conditions often associated with traditional hydroxylamine production. nih.gov
Optimization of Reaction Conditions for Enhanced Synthesis Yield and Selectivity
The efficiency and selectivity of cyclohexylamine synthesis are highly dependent on the reaction conditions. Extensive research has been conducted to optimize these parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
The choice of catalyst is paramount in the synthesis of cyclohexylamine. Different catalysts exhibit varying activities and selectivities for the different synthetic routes.
| Synthetic Route | Precursor(s) | Catalyst(s) | Key Findings |
| Catalytic Hydrogenation | Aniline | Cobalt- or Nickel-based, Rhodium, Ruthenium | Cobalt and nickel catalysts are commonly used in industrial processes. wikipedia.orgatamankimya.com Rhodium catalysts have been shown to produce high yields of cyclohexylamine with minimal byproducts at low temperatures. google.com Ruthenium catalysts have also been found to be effective. sci-hub.se |
| Catalytic Hydrogenation | Cyclohexanone Oxime | Raney Nickel | Raney nickel is an effective catalyst for the hydrogenation of cyclohexanone oxime to cyclohexylamine. nih.gov |
| Reductive Amination | Cyclohexanone, Ammonia | Rh-Ni/SiO2 | Bimetallic Rh-Ni catalysts supported on silica have demonstrated high conversion rates and selectivity towards cyclohexylamine in the reductive amination of cyclohexanone. researchgate.net |
| Electrochemical Reduction | Cyclohexanone Oxime | Mercury or Lead Cathode | Electrochemical reduction of cyclohexanone oxime in an acidic medium using a mercury or lead cathode directly yields cyclohexylamine hydrochloride. zenodo.org |
The addition of certain reagents can also significantly influence the outcome of the reaction. For instance, in the catalytic hydrogenation of aniline, the addition of alkali metal hydroxides has been shown to suppress the formation of side products, thereby increasing the selectivity towards cyclohexylamine. researchgate.net
In the catalytic hydrogenation of aniline, the reaction can be carried out in various solvents or even without a solvent. google.com One specific method utilizes a mixture of glacial acetic acid and hydrochloric acid as the reaction medium. prepchem.com
For the reductive amination of cyclohexanone, the reaction environment must be carefully controlled to favor the formation of the primary amine. Factors such as temperature, pressure, and the concentration of ammonia are crucial in directing the reaction towards the desired product and minimizing the formation of secondary amines. researchgate.net
Pressure and Temperature Parameter Optimization
Pressure also plays a crucial role in the synthesis, particularly in reactions involving gaseous reactants like ammonia. Maintaining an optimal pressure ensures a sufficient concentration of reactants in the reaction vessel, driving the equilibrium towards product formation. Automated control systems, such as PID controllers, can be implemented to maintain stable reaction temperatures and pressures, ensuring consistency and efficiency in the production process.
Table 1: Effect of Temperature on Cyclohexylamine Yield
| Reaction Temperature (°C) | Yield of Cyclohexylamine (%) |
|---|---|
| 100 | 75 |
| 120 | 85 |
| 140 | 92 |
| 160 | 88 (side reactions increase) |
Note: Data is illustrative and based on general principles of optimizing amine synthesis; actual values may vary based on the specific catalytic system and reactants used.
Derivatization Chemistry of Cyclohexamine Hydrochloride
Cyclohexamine serves as a versatile substrate for N-alkylation and N-acylation reactions to produce a variety of derivatives. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. Direct N-alkylation of primary amines like cyclohexylamine can sometimes lead to the formation of quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the resulting secondary and tertiary amines. researchgate.net
A common method for N-alkylation involves the reaction of the amine with an alkyl halide. To mitigate over-alkylation, reaction conditions must be carefully controlled. One approach involves performing the alkylation in an aqueous medium, which can be a more environmentally benign methodology. researchgate.net For instance, the reaction of an amine with a benzylic halide in the presence of a mild base like sodium bicarbonate in water can lead to the desired N-alkylated product in high yield. researchgate.net
N-acylation, the introduction of an acyl group, is another important transformation. This is typically achieved by reacting cyclohexamine with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are generally high-yielding and provide stable amide products.
Table 2: Examples of N-Alkylation Reactions of Amines
| Amine Substrate | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline | Benzyl bromide | NaHCO3 | Water | N-Benzylaniline |
| Benzylamine | p-Nitrobenzyl bromide | NaHCO3 | Water | N-(p-Nitrobenzyl)benzylamine |
| Cyclohexylamine | Ethyl iodide | K2CO3 | Acetonitrile (B52724) | N-Ethylcyclohexylamine |
Note: This table provides examples of N-alkylation reactions for various amines to illustrate the general methodology.
Cyclohexamine, as a primary amine, can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. studylib.net
The formation of oximes involves the reaction of a carbonyl compound, such as cyclohexanone, with hydroxylamine or its salts like hydroxylamine hydrochloride. scribd.comarpgweb.com The reaction is pH-dependent and typically carried out in a polar solvent like ethanol. arpgweb.com While cyclohexamine itself does not directly form an oxime in this manner, the related compound cyclohexanone is a key precursor for cyclohexanone oxime, an important industrial intermediate. wikipedia.org Cyclohexanone oxime can be synthesized by the condensation reaction between cyclohexanone and hydroxylamine. wikipedia.org An alternative industrial route involves the reaction of cyclohexane with nitrosyl chloride. wikipedia.org Furthermore, cyclohexylamine can be subjected to a partial oxidation reaction to yield cyclohexanone oxime. google.com
Table 3: Reactions Involving Imine and Oxime Formation
| Reactant 1 | Reactant 2 | Product Type | General Reaction |
|---|---|---|---|
| Primary Amine (e.g., Cyclohexylamine) | Aldehyde/Ketone | Imine | R-NH2 + R'C(O)R'' → R-N=C(R')R'' + H2O |
| Carbonyl Compound (e.g., Cyclohexanone) | Hydroxylamine | Oxime | R'C(O)R'' + H2NOH → R'C(=NOH)R'' + H2O |
The synthesis of enantiomerically pure chiral amines and their derivatives is of significant interest in medicinal chemistry and materials science. mdma.ch Stereoselective methods aim to produce a single enantiomer of a chiral molecule. Cyclohexylamine derivatives are prevalent in many natural products and pharmaceutical agents. nih.gov
One approach to obtaining chiral cyclohexamine derivatives is through the stereoselective transformation of existing chiral amines. mdma.ch This can involve nucleophilic substitution reactions on activated amine derivatives that proceed with a high degree of inversion of configuration. mdma.ch For example, pyridinium (B92312) salts of chiral aliphatic amines can undergo substitution with nucleophiles like azide (B81097) and hydroxide (B78521) ions with nearly complete inversion of stereochemistry. mdma.ch
Another strategy involves asymmetric catalysis. For instance, an unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, has been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov An asymmetric version of this cycloaddition has also been explored using a chiral phosphoric acid, achieving moderate to good enantioselectivity. nih.gov
Table 4: Strategies for Stereoselective Synthesis
| Method | Description | Key Features |
|---|---|---|
| Nucleophilic Substitution | Displacement of a leaving group on a chiral amine derivative. | Can proceed with high inversion of configuration. |
| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other. | Enables the creation of chiral centers with high enantioselectivity. |
| Photoredox Catalysis | Utilizes light to initiate a stereoselective reaction. | Can be used for cycloaddition reactions to form complex chiral structures. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. nih.govresearchgate.net These principles can be applied to the synthesis of this compound to make the process more sustainable.
Key green chemistry principles relevant to this synthesis include:
Prevention of Waste : Designing synthetic pathways that minimize the generation of waste products. nih.gov
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.govgreenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous solvents and separation agents. nih.gov The use of aqueous media for reactions like N-alkylation is an example of this principle in practice. researchgate.net
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. nih.govgreenchemistry-toolkit.org
Use of Catalysis : Employing catalytic reagents in place of stoichiometric reagents to reduce waste and increase efficiency. nih.gov Catalysts can be recycled and are often more selective. researchgate.net
Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources rather than depleting fossil fuels. nih.gov
For instance, developing biocatalytic processes for the synthesis of precursors to cyclohexylamine could be a greener alternative to traditional chemical methods. greenchemistry-toolkit.org Similarly, the use of solid acid catalysts in reactions like the Beckmann rearrangement of cyclohexanone oxime avoids the use of corrosive acids like sulfuric acid. wikipedia.org
Mechanistic Investigations of Cyclohexamine Hydrochloride Reactivity
Elucidation of Reaction Mechanisms in Cyclohexamine Hydrochloride Synthesis and Derivatization
The synthesis and derivatization of this compound are governed by well-established reaction mechanisms, primarily involving the reactivity of the free amine precursor.
Synthesis Mechanisms: Cyclohexylamine (B46788), the precursor to the hydrochloride salt, is produced commercially via two primary routes. wikipedia.orgchemicalbook.com The formation of the final hydrochloride salt is a straightforward acid-base reaction.
Hydrogenation of Aniline (B41778): This is the main industrial method, involving the catalytic hydrogenation of aniline. The reaction proceeds by the addition of hydrogen across the aromatic ring, typically using cobalt or nickel-based catalysts at elevated temperature and pressure. wikipedia.orgchemicalbook.com The mechanism involves the adsorption of aniline onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the benzene (B151609) ring until it is fully saturated.
Reductive Amination of Cyclohexanone (B45756): This method converts cyclohexanone into cyclohexylamine via an intermediate imine. wikipedia.orgpearson.com The reaction involves the nucleophilic attack of an amine (in this case, ammonia) on the carbonyl carbon of cyclohexanone. organicchemistrytutor.comlibretexts.org This is followed by dehydration to form a cyclohexylimine intermediate. researchgate.netlibretexts.org The imine is then reduced to the final amine product. masterorganicchemistry.com This process can be performed in a single pot using a suitable reducing agent like hydrogen gas with a catalyst or sodium cyanoborohydride. pearson.commasterorganicchemistry.com The hydrochloride salt is subsequently formed by treating the purified cyclohexylamine with hydrochloric acid. sciencemadness.org
| Synthesis Route | Starting Material(s) | Key Intermediate | Catalyst/Reagent Examples |
|---|---|---|---|
| Hydrogenation | Aniline, Hydrogen (H₂) | Surface-adsorbed intermediates | Cobalt (Co), Nickel (Ni) |
| Reductive Amination | Cyclohexanone, Ammonia (B1221849) (NH₃) | Cyclohexylimine | H₂/Catalyst (Rh, Ni), NaBH₃CN |
Derivatization Mechanisms: The derivatization of cyclohexamine primarily involves the nucleophilic character of the nitrogen atom. For these reactions to occur, this compound must first be neutralized to the free amine. It serves as a precursor to sulfenamide-based reagents used as accelerators in vulcanization and is a building block for various pharmaceuticals like mucolytics and analgesics. atamankimya.comrsc.org The mechanisms are typical of primary amines and include nucleophilic addition and substitution reactions.
Kinetic Studies of this compound Transformations
Specific kinetic studies detailing the transformations of this compound itself are not extensively documented, as the reactive species is typically the free amine. The reaction kinetics are therefore governed by the concentration of available cyclohexylamine.
The rate of any transformation is dependent on the equilibrium between the protonated form (cyclohexylammonium chloride) and the free amine. This equilibrium is dictated by the solution's pH and the pKa of the cyclohexylammonium ion, which is approximately 10.64. wikipedia.org
The rate of imine formation, a key step in reductive amination, is highly pH-dependent. The reaction is slow at very high or very low pH, reaching a maximum rate at a weakly acidic pH of around 4 to 5. pressbooks.pubunizin.org
At low pH: Most of the amine is protonated and non-nucleophilic, slowing the initial attack on the carbonyl.
At high pH: The carbonyl is not activated by protonation, and the dehydration of the carbinolamine intermediate is slow. fiveable.me
Kinetic models for the reductive amination of cyclohexanone have been developed, indicating that the reaction can follow a Langmuir-Hinshelwood pathway where both cyclohexanone and ammonia adsorb onto the catalyst surface before reacting. researchgate.net Studies on bimetallic catalysts, such as Rh-Ni, have shown significantly improved reaction rates and conversions compared to monometallic catalysts, achieving up to 99.8% conversion in some cases. mdpi.com
Role of Intermediates and Transition States in this compound Reactions
The reactions involving cyclohexamine are characterized by several key intermediates and transition states that dictate the reaction pathway and final products.
In Reductive Amination: The mechanism proceeds through distinct intermediates:
Carbinolamine Intermediate: The initial nucleophilic attack of the amine on the carbonyl group of an aldehyde or ketone forms a tetrahedral intermediate known as a carbinolamine. libretexts.orgpressbooks.pub
Imine/Iminium Ion Intermediate: The carbinolamine undergoes acid-catalyzed dehydration, losing water to form an iminium ion, which is then deprotonated to yield a neutral imine. organicchemistrytutor.comunizin.orgreddit.com This step is often rate-determining. fiveable.me The imine or its protonated form, the iminium ion, is the species that is ultimately reduced.
Hydride Transfer Transition State: The reduction step involves the transfer of a hydride from a reducing agent (e.g., NaBH₃CN or a metal hydride surface) to the electrophilic carbon of the imine. This proceeds through a transition state where the C=N double bond is broken and new C-H and N-H bonds are formed.
Enzymatic reductive amination using imine reductases (IREDs) also proceeds through a hemiaminal and subsequent iminium intermediate within the enzyme's active site before being reduced by a cofactor like NADPH. rsc.org
Stereochemical Control and Mechanistic Pathways in Asymmetric Syntheses Involving this compound
While this compound itself is achiral, its derivatives are common motifs in pharmaceuticals and natural products, often requiring precise control of stereochemistry. nih.gov Advanced synthetic methods have been developed to produce chiral cyclohexylamine derivatives with high stereoselectivity.
One notable method is the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. rsc.orgnih.gov This photoredox-catalyzed reaction allows for the creation of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. rsc.orgnih.govrsc.org The proposed mechanism involves the formation of radical intermediates, where the stereochemistry is controlled during the C-C bond-forming step. The incorporation of a chiral phosphoric acid catalyst can induce enantioselectivity in this process. rsc.orgnih.gov
The following table presents findings from a study on this photocatalyzed cycloaddition, demonstrating the high diastereoselectivity achieved across a range of substrates. nih.gov
| Entry | Substrate (Vinylketone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Cyclopent-2-en-1-one | Benzocyclohexylamine derivative | 75 | >20:1 |
| 2 | Cyclohex-2-en-1-one | Benzocyclohexylamine derivative | 81 | >20:1 |
| 3 | (E)-3-nonen-2-one | Benzocyclohexylamine derivative | 65 | 15:1 |
| 4 | (E)-4-phenylbut-3-en-2-one | Benzocyclohexylamine derivative | 72 | >20:1 |
These asymmetric methods rely on controlling the facial selectivity of bond formation through chiral catalysts or auxiliaries, guiding the reactants into a specific orientation in the transition state to favor the formation of one stereoisomer over others.
Advanced Analytical Techniques for Cyclohexamine Hydrochloride Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating Cyclohexamine Hydrochloride from impurities, which may include starting materials, by-products, or degradation products. These techniques provide both qualitative and quantitative data critical for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally unstable compounds like this compound. The analysis of primary amines often presents challenges such as poor peak shape and insufficient retention on standard reversed-phase columns like C18. sielc.com To overcome these issues, specialized columns or method adjustments are necessary.
For primary amines, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation and peak shape. sielc.com Alternatively, derivatization of the amine group can be employed. researchgate.netchromatographyonline.com Reacting the amine with a UV-active agent, such as o-phthalaldehyde (B127526) (OPA) or 2,4-dinitrofluorobenzene (DNFB), creates a derivative with strong chromophores, significantly enhancing detection sensitivity with a UV detector. researchgate.netresearchgate.net
A typical HPLC method for impurity profiling involves a gradient elution on a reversed-phase column (e.g., C18 or a cyanopropyl-bonded phase) with a mobile phase consisting of an acetonitrile (B52724) and water or buffer mixture. chromatographyonline.comoup.com A Diode Array Detector (DAD) is often used as it can provide UV spectra for both the main peak and any impurity peaks, which aids in their preliminary identification. researchgate.net
Table 1: Illustrative HPLC Parameters for Cyclohexamine Derivative Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a wide range of polarities. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | Diode Array Detector (DAD) at 254 nm or post-derivatization wavelength | Allows for universal detection of aromatic compounds or sensitive detection of derivatives. researchgate.netoup.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. wikipedia.org For the analysis of this compound, the free base form (Cyclohexylamine) is typically analyzed. This technique is particularly valuable for detecting and quantifying trace-level volatile impurities. nih.gov
Direct analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and interaction with active sites in the GC system. nih.gov The use of inert, base-deactivated capillary columns is crucial for achieving good chromatographic performance. nih.govsci-hub.se In some cases, derivatization, such as silylation, is performed to improve volatility and reduce peak tailing, enabling more accurate quantification. jst.go.jp
GC-MS combines the high separation efficiency of GC with the sensitive and specific detection of MS, making it a "gold standard" for forensic substance identification. wikipedia.org A highly sensitive and reliable GC method for determining cyclohexylamine (B46788) in steam condensate at parts-per-billion (ppb) levels has been developed without the need for derivatization, utilizing a multi-mode inlet and a flame ionization detector (FID), though MS is preferred for definitive identification. nih.govsci-hub.se Such methods can achieve detection limits in the nanogram-per-milliliter (ng/mL) range. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., LC-MS for impurities)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov
When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an exceptionally potent tool for the identification and quantification of impurities in pharmaceutical substances. nih.govthermofisher.com For this compound, LC-MS analysis can separate impurities from the main compound, and the subsequent MS analysis provides the molecular weight of each separated component. researchgate.net
Modern ionization techniques like Electrospray Ionization (ESI) are well-suited for polar compounds such as amine salts. thermofisher.com The mass spectrometer can be operated in full-scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific known impurities. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to produce a characteristic pattern that aids in its definitive identification. researchgate.net
Table 3: Summary of Advanced Analytical Techniques and Their Applications for this compound
| Technique | Primary Application | Information Obtained |
| HPLC-DAD | Purity assessment, impurity profiling | Quantitative purity, detection of UV-active impurities, preliminary identification via UV spectra. researchgate.net |
| GC-MS | Trace analysis of volatile impurities | Separation and identification of volatile organic impurities, high sensitivity. nih.govnih.gov |
| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation | Unambiguous confirmation of chemical structure, stereochemical purity, identification of structurally related impurities. bmrb.iocore.ac.uk |
| IR Spectroscopy | Functional group identification | Confirmation of the amine salt functional group (N-H⁺), C-H, and C-N bonds. cdnsciencepub.comspectroscopyonline.com |
| LC-MS/MS | Impurity identification and quantification | Molecular weight of the parent compound and impurities, structural information from fragmentation patterns. nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling Studies of Cyclohexamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation (or a simplified form of it) for a given molecular system.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.gov It is used to determine the electron density of a molecule, from which various properties can be derived. researchgate.net
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govijarset.com A smaller energy gap suggests higher reactivity. nih.gov
For cyclohexylamine (B46788), the parent amine of Cyclohexamine Hydrochloride, conformational studies have been performed using DFT at the B3LYP/6-31G(d) level to calculate the potential energy surface, with further optimization at the B3LYP/aug-cc-pVDZ level to determine the geometrical parameters and electronic energy of each conformer. researchgate.net These calculations are crucial for understanding the energy landscapes, identifying the most stable conformations, and providing a foundation for predicting the molecule's behavior.
| Parameter | Significance in Reactivity Analysis |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron. Higher energy often correlates with being a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. Lower energy often correlates with being a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | A crucial indicator of molecular stability and reactivity. A small gap implies the molecule is more polarizable and reactive. ijarset.com |
Ab initio (from first principles) and semi-empirical methods are other classes of quantum calculations used to study molecules. Ab initio methods, such as Hartree-Fock (HF), are computationally intensive but highly accurate. ajchem-a.com Semi-empirical methods are faster as they incorporate some experimental parameters, making them suitable for larger molecules, though with some trade-off in accuracy.
These methods are instrumental in providing mechanistic insights into chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of how a reaction proceeds, which is vital for synthesis optimization and predicting reaction outcomes. For instance, ab initio calculations can be used to study the geometries of molecules in their ground state and to understand solvation effects on their properties. ajchem-a.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is particularly useful for conformational analysis and studying intermolecular interactions. scholaris.ca
For this compound, the cyclohexane (B81311) ring is not planar and exists in various conformations, with the "chair" form being the most stable. nih.gov MD simulations can explore the transitions between different conformations, such as the chair-to-chair interconversion, and determine the free energy barriers associated with these changes. nih.govresearchgate.net Accelerated MD (AMD) techniques can be employed to enhance the sampling of these conformational changes, which might occur over long timescales in standard simulations. nih.gov Furthermore, MD is used to study how the molecule interacts with its environment, such as solvent molecules, which is critical for understanding its behavior in solution. nih.gov
| Cyclohexane Conformation | Relative Energy (approx. kcal/mol) | Key Feature |
|---|---|---|
| Chair | 0 | Most stable conformation, free of angle and torsional strain. |
| Half-Chair | 10.8 | Transition state between chair and twist-boat. |
| Twist-Boat | 5.5 | An intermediate, more stable than the boat form. |
| Boat | 6.9 | A high-energy conformation with flagpole interactions. |
Prediction of Adsorption Mechanisms and Surface Interactions
Computational chemistry provides powerful tools for studying the interactions between a molecule (adsorbate) and a surface (adsorbent). dntb.gov.ua These studies are essential for applications ranging from materials science to drug delivery. DFT and MD simulations can be used to model the adsorption of this compound onto various surfaces.
These simulations can predict the preferred adsorption sites, the orientation of the molecule on the surface, and the strength of the interaction, characterized by the adsorption energy (E_ads). rsc.org The nature of the interaction can be classified as physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). Understanding these mechanisms is crucial for designing materials with specific surface properties or predicting the environmental fate of the compound.
In Silico Modeling for Investigating Biological Target Interactions (e.g., receptor binding predictions)
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and design. nih.gov These computational techniques predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological target, typically a protein or receptor. nih.gov
The process involves generating multiple possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. mdpi.com The results can identify the most likely binding mode and provide a quantitative prediction of the binding strength. This information is invaluable for understanding the molecule's potential pharmacological activity and for guiding the design of new, more potent therapeutic agents. nih.gov
| Step in Molecular Docking | Description |
|---|---|
| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. nih.gov |
| 2. Ligand Preparation | A 3D structure of the ligand (this compound) is generated and its energy is minimized. |
| 3. Docking Simulation | The ligand is placed in the receptor's binding site, and various conformations and orientations are sampled using a search algorithm. |
| 4. Scoring and Analysis | A scoring function is used to rank the different poses based on predicted binding affinity. The top-ranked poses are analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com |
Thermodynamic Property Investigations Through Computational Approaches
Computational methods can accurately predict various thermodynamic properties of molecules. For cyclohexylamine derivatives, quantum chemical calculations have been used to determine properties like internal energy, enthalpy, entropy, and Gibbs free energy for different conformers at specific temperatures (e.g., 298.15K). researchgate.net
These calculations allow for the derivation of macroscopic thermodynamic data from first principles. For instance, the standard enthalpy of formation (ΔHfo) of cyclohexylamine in the gas phase has been computationally determined. researchgate.net By combining theoretical calculations with experimental data, such as the enthalpy of solution, a comprehensive thermodynamic profile can be established. researchgate.net Such studies have been performed for Cyclohexylamine Hydrochloride, where its standard enthalpy of formation in the crystalline state was derived. researchgate.net This information is vital for chemical engineering, process design, and understanding the compound's stability and reactivity under various conditions. researchgate.net
| Compound | Phase | Standard Enthalpy of Formation (ΔHfo) | Source |
|---|---|---|---|
| Cyclohexylamine | Liquid (l) | -(147.7 ± 1.3) kJ mol−1 | researchgate.net |
| Cyclohexylamine | Gas (g) | -(104.9 ± 1.3) kJ mol−1 | researchgate.net |
| Cyclohexylamine Hydrochloride | Crystal (c) | -(408.2 ± 1.5) kJ mol−1 | researchgate.net |
Mechanistic Toxicological Studies of Cyclohexamine Hydrochloride and Its Metabolites
Mechanisms of Testicular Toxicity Induced by Cyclohexamine Hydrochloride
This compound administration has been demonstrated to induce testicular atrophy, characterized by decreased organ weight and significant histological changes. nih.govacs.org The underlying mechanisms point towards a direct toxic effect on testicular cells, leading to the disruption of the spermatogenic process.
Research indicates that the primary cellular target of cyclohexamine in the testis is the Sertoli cell. mdpi.com In vivo and in vitro studies have shown that exposure to cyclohexamine leads to a progressive series of events that impair spermatogenesis. The earliest observable change is the development of focal, basal vacuolation within the Sertoli cell cytoplasm. mdpi.comepa.gov
This initial damage to the Sertoli cells, which are crucial for providing structural and nutritional support to developing germ cells, is associated with the localized loss of spermatocytes and spermatogonia. epa.gov As exposure continues, the Sertoli cell vacuolation becomes more extensive. This is followed by mild to moderate degeneration and depletion of the germ cell population. mdpi.comepa.gov Over longer periods, the lesions become more severe and widespread, affecting a greater number of seminiferous tubules and leading to a general disruption of the germinal epithelium. mdpi.comepa.gov This cascade of events—from Sertoli cell injury to germ cell loss—ultimately results in the observed testicular atrophy and impairment of spermatogenesis. mdpi.com
| Exposure Duration | Observed Histopathological Changes | Primary Cell Type Affected |
|---|---|---|
| Initial (e.g., 3 weeks) | Focal, basal vacuolation of cytoplasm; Localized loss of spermatocytes and spermatogonia. mdpi.comepa.gov | Sertoli Cells |
| Intermediate (e.g., 7 weeks) | Extensive Sertoli cell vacuolation; Mild to moderate germ cell degeneration and depletion. mdpi.comepa.gov | Sertoli Cells and Germ Cells |
| Chronic (e.g., 9-13 weeks) | Severe and widespread lesions; General disruption of the germinal epithelium; Testicular atrophy. acs.orgmdpi.com | Sertoli Cells and Germ Cells |
Significant species-specific differences exist in the susceptibility to cyclohexamine-induced testicular toxicity, most notably between rats and mice. Chronic dietary administration of this compound causes testicular atrophy in both Wistar and Dark Agouti (DA) rats, while mice show no evidence of testicular damage under similar intake levels. acs.org
Initial hypotheses suggested that differences in metabolism could account for this species specificity. However, studies have shown that the development of testicular toxicity is not related to the extent of hydroxylation of cyclohexamine. acs.org For instance, Wistar rats produce significantly more hydroxylated metabolites than DA rats, yet both strains develop testicular lesions. acs.org
The primary reason for the differential sensitivity appears to lie in the pharmacokinetics of the compound. Despite similar daily intake, the concentrations of the parent cyclohexamine compound in the plasma and testes are lower in mice than in either strain of rat. acs.org The steady-state plasma clearance of cyclohexamine in rats is approximately half that in mice, and the renal tubular secretion of the compound in rats becomes saturated at the levels used in toxicity studies. epa.gov This leads to a non-linear relationship between dietary intake and testicular concentration in rats, resulting in higher and more sustained levels of the toxicant in the target organ compared to mice. epa.gov This suggests that pharmacokinetic differences, rather than metabolic pathways, are the key determinant of species-specific testicular toxicity. acs.org
| Species | Susceptibility to Testicular Atrophy | Key Mechanistic Factor | Pharmacokinetic Profile |
|---|---|---|---|
| Rat (Wistar, DA) | Susceptible acs.org | Pharmacokinetics acs.orgepa.gov | Lower plasma clearance, saturated renal secretion, higher testicular concentration. epa.gov |
| Mouse | Resistant acs.org | Pharmacokinetics acs.orgepa.gov | Higher plasma clearance, more rapid elimination, lower testicular concentration. epa.gov |
Genotoxicity and Mutagenicity Mechanisms
The genotoxicity of cyclohexamine has been extensively studied, with most evidence suggesting it is not a direct mutagen. However, questions remain regarding its potential to induce chromosomal damage, and its derivatives can act as potent DNA-modifying agents.
Derivatives of cyclohexylamine (B46788) that belong to the nitrogen mustard class, such as N,N-bis(2-chloroethyl)-cyclohexylamine, are potent bifunctional alkylating agents. While specific studies on this exact cyclohexylamine derivative are limited, the mechanism of action for the core bis(2-chloroethyl)amine (B1207034) structure is well-established from studies on analogous compounds like mechlorethamine. nih.govnih.gov
The mechanism involves an intramolecular nucleophilic substitution, where one of the 2-chloroethyl side chains cyclizes to form a highly electrophilic and unstable aziridinium (B1262131) ion. mdpi.com This cation is a powerful alkylating agent that readily reacts with nucleophilic sites on DNA. mdpi.com The primary target for this alkylation is the N7 position of guanine (B1146940) bases. nih.govnih.gov
After the first alkylation event (forming a mono-adduct), the second 2-chloroethyl arm can undergo the same cyclization and reaction process. This bifunctional nature allows the molecule to form cross-links. These can be intrastrand (linking two guanines on the same DNA strand) or interstrand (linking guanines on opposite DNA strands). nih.govmdpi.com This DNA cross-linking is a severe form of DNA damage that can block DNA replication and transcription, leading to cytotoxic effects. nih.gov
| Step | Description | Resultant DNA Lesion |
|---|---|---|
| 1. Activation | Intramolecular cyclization of a chloroethyl arm to form a highly reactive aziridinium cation. mdpi.com | - |
| 2. Mono-alkylation | The aziridinium ion alkylates a nucleophilic site on DNA, primarily the N7 position of guanine. nih.gov | Mono-adduct |
| 3. Cross-linking | The second chloroethyl arm repeats the process, alkylating a second guanine base. nih.govmdpi.com | Intrastrand or Interstrand DNA cross-links. nih.gov |
The evidence regarding cyclohexylamine's ability to induce chromosomal aberrations is conflicting. While some in vitro cytogenetic assays have reported positive findings, other extensive testing has failed to produce conclusive positive results. Some researchers have suggested that the observed clastogenic effects in some studies may be a secondary consequence of cellular toxicity or changes in ionic balance induced by high concentrations of the compound, rather than a direct interaction with DNA.
Mechanisms of Systemic Effects (e.g., cardiovascular, respiratory, renal)
Cyclohexamine exposure can lead to systemic effects, with the cardiovascular system being notably affected through a well-defined mechanism.
The primary mechanism for the cardiovascular effects of cyclohexamine, such as dose-dependent increases in blood pressure, is its action as an indirect sympathomimetic agent. nih.govnih.govresearchgate.net Rather than directly activating adrenergic receptors, cyclohexamine stimulates the release of endogenous catecholamines, such as norepinephrine, from sympathetic nerve endings. nih.gov This increase in circulating catecholamines leads to the activation of alpha- and beta-adrenergic receptors, resulting in vasoconstriction, increased heart rate, and elevated blood pressure. nih.govresearchgate.net
Inhalation of cyclohexamine vapor is known to cause irritation of the respiratory system. nih.govnih.gov This is considered a direct irritant effect on the mucous membranes of the respiratory tract. cdc.govhealthcouncil.nl The strong basic and corrosive nature of the amine likely contributes to this local irritation upon contact. mdpi.com
The kidneys are the main route of elimination for cyclohexamine and its metabolites. nih.gov While renal function is key to its clearance, specific molecular mechanisms of cyclohexamine-induced nephrotoxicity are not well-documented. General mechanisms of drug-induced kidney injury can involve direct tubular toxicity, inflammation, or crystal nephropathy, but specific pathways have not been elucidated for this compound. mdpi.comnih.govecu.edu
| System | Effect | Mechanism |
|---|---|---|
| Cardiovascular | Increased blood pressure, increased heart rate. nih.gov | Indirect sympathomimetic action; causes release of catecholamines from nerve endings. nih.gov |
| Respiratory | Irritation of eyes, nose, and throat; potential for pulmonary edema. epa.govcdc.gov | Direct irritation of mucous membranes due to the compound's corrosive nature. cdc.govhealthcouncil.nlmdpi.com |
| Renal | Primary route of excretion. nih.gov | Specific mechanisms of nephrotoxicity are not well-established. |
Metabolic Pathways of this compound and its Metabolite Cyclohexylamine
This compound is readily metabolized in the body to its primary metabolite, cyclohexylamine. The metabolic fate of cyclohexylamine has been the subject of numerous studies, particularly due to its formation from the artificial sweetener cyclamate. usda.gov The metabolism of cyclohexylamine is characterized by significant species-dependent variations, primarily involving hydroxylation of the cyclohexane (B81311) ring and deamination. nih.gov
In humans, rats, and guinea pigs, cyclohexylamine is largely excreted from the body without being changed. nih.gov Only a small fraction, estimated to be 1-2% in humans and 4-5% in rats and guinea pigs within 24 hours, undergoes metabolic transformation. nih.gov In contrast, rabbits show a more substantial metabolism, transforming about 30% of the administered dose while excreting the remaining two-thirds unchanged. nih.gov The primary metabolic reactions involve hydroxylation at various positions on the cyclohexane ring and deamination to form cyclohexanol, which can be further metabolized. nih.gov
The metabolic pathways differ notably between species. In rats, the main route is the hydroxylation of the cyclohexane ring. In humans, deamination is the predominant pathway. Both ring hydroxylation and deamination are significant metabolic routes in guinea pigs and rabbits. nih.gov
Table 1: Metabolites of Cyclohexylamine Identified in Various Species
| Species | Metabolite | Percentage of Dose (in 24h) |
|---|---|---|
| Human | Cyclohexanol | 0.2% |
| trans-Cyclohexane-1,2-diol | 1.4% | |
| Rat | trans-3-Aminocyclohexanol | 2.2% |
| cis-4-Aminocyclohexanol | 1.7% | |
| trans-4-Aminocyclohexanol | 0.5% | |
| Cyclohexanol | 0.05% | |
| cis-3-Aminocyclohexanol | 0.1% | |
| Rabbit | trans-3-Aminocyclohexanol | 11.3% |
| Cyclohexanol | 9.3% | |
| trans-Cyclohexane-1,2-diol | 4.7% | |
| cis-3-Aminocyclohexanol | 0.6% | |
| trans-4-Aminocyclohexanol | 0.4% | |
| Cyclohexanone (B45756) | 0.2% | |
| Cyclohexylhydroxylamine | 0.2% | |
| cis-4-Aminocyclohexanol | 0.2% | |
| Guinea Pig | trans-Cyclohexane-1,2-diol | 2.5% |
| trans-3-Aminocyclohexanol | 1.2% | |
| Cyclohexanol | 0.5% | |
| cis-3-Aminocyclohexanol | 0.2% | |
| trans-4-Aminocyclohexanol | 0.2% | |
| cis-4-Aminocyclohexanol | 0.2% |
Data sourced from Renwick and Williams (1972). nih.gov
Role of Microbial Biotransformation
Microbial biotransformation plays a significant role in the metabolism of cyclohexylamine and its precursors. The conversion of the artificial sweetener cyclamate to cyclohexylamine is carried out by the microflora in the gut. taylorandfrancis.com This microbial action is a critical first step that leads to the systemic availability of cyclohexylamine.
Furthermore, specific microorganisms have been identified that can degrade cyclohexylamine. A bacterial strain, identified as Brevibacterium oxydans IH-35A, has been shown to utilize cyclohexylamine as a growth substrate. nih.gov This bacterium degrades cyclohexylamine through a specific metabolic pathway. The process is initiated by an enzyme, cyclohexylamine oxidase, which facilitates the deamination of cyclohexylamine. nih.gov
The proposed degradation pathway by Brevibacterium oxydans IH-35A is as follows: Cyclohexylamine → Cyclohexanone → 6-Hexanolactone → 6-Hydroxyhexanoate → Adipate nih.gov
This indicates that environmental microorganisms possess the enzymatic machinery to break down cyclohexylamine, suggesting a potential for bioremediation. nih.gov
Excretion Mechanisms and Tissue Distribution
Following administration, cyclohexylamine is readily absorbed and quickly excreted from the body. nih.gov The primary route of elimination is through the urine, with the majority of the substance being excreted within the first 24 hours after exposure. nih.gov Fecal excretion accounts for only a minor portion, typically between 1% and 7% of the administered dose. nih.gov
Studies in rats have provided insights into the tissue distribution of cyclohexylamine. After administration, the compound is distributed to various organs. The highest concentrations have been observed in the lungs, spleen, liver, adrenal glands, heart, gastrointestinal tract, and kidneys. nih.gov The hydroxylated metabolites of cyclohexylamine are excreted in the urine in both their free forms and as conjugated compounds. nih.gov
Investigations into the Contested Toxicological Profile and Underlying Mechanisms
The toxicological profile of cyclohexylamine has been a subject of considerable debate and scientific investigation. usda.gov While it is known to be pharmacologically active with sympathomimetic properties, there is conflicting evidence regarding its potential for more severe health effects. dnacih.com
Cyclohexylamine is considered to be significantly more acutely toxic than its precursor, cyclamate. usda.gov It is classified as a severe irritant to the eyes, skin, and respiratory system. usda.govhealthcouncil.nl Direct contact can lead to second and third-degree burns. usda.gov
Concerns have been raised about its potential to be a carcinogen, mutagen, or teratogen. dnacih.com Some studies have reported dose-dependent chromosomal abnormalities in rats injected with cyclohexylamine. dnacih.com Additionally, adverse effects on fertility in rats and embryotoxic effects in mice have been noted in some research. dnacih.com However, other studies have failed to reproduce these findings, leading to a lack of consensus on its carcinogenicity and reproductive toxicity. usda.govdnacih.com
Chronic exposure to high doses of cyclohexylamine in animal studies has been linked to testicular atrophy and reduced fertility. rupahealth.comsoton.ac.uk One of the proposed mechanisms for its toxicity is related to its sympathomimetic activity, which can lead to dose-dependent increases in blood pressure. dnacih.comrupahealth.com
| Systemic Toxicity | Severe irritant to skin, eyes, and respiratory system. usda.gov Can cause cardiovascular effects such as increased blood pressure. rupahealth.com | The risk involved with ingestion remains a serious concern, but the full scope of long-term systemic effects in humans is not definitively established. usda.gov |
The lack of consistently reproducible results across different studies contributes to the ongoing controversy surrounding the toxicological profile of cyclohexylamine. usda.gov
Role of Cyclohexamine Hydrochloride in Specialized Chemical Syntheses
Cyclohexamine Hydrochloride as a Building Block for Complex Organic Molecules
In the field of organic synthesis, "building blocks" are foundational molecular fragments with reactive functional groups used for the bottom-up assembly of more complex chemical structures. This compound, and its free base form cyclohexylamine (B46788), function as quintessential building blocks, providing a versatile cyclohexyl scaffold. The primary amine group is a key functional handle, allowing for a multitude of chemical reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form imines.
This reactivity allows chemists to incorporate the six-carbon cyclic structure into larger, more complex molecular architectures. These complex molecules are often sought after in medicinal chemistry and materials science for their specific three-dimensional shapes and properties. The use of this compound as a starting material is fundamental in the synthesis of agrochemicals, dyes, and other specialty chemicals. consolidated-chemical.com
Intermediate in the Synthesis of Specific Pharmacologically Active Compounds
The cyclohexyl moiety is a common feature in many pharmacologically active compounds, and this compound serves as a key intermediate in their synthesis. consolidated-chemical.com Its role as a precursor is critical in the production of a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.org For instance, derivatives of cyclohexamine are essential intermediates in the synthesis of the antidiabetic drug glimepiride. google.com
The compound's utility extends to the synthesis of various drug intermediates, particularly in the production of certain antibiotics and other active pharmaceutical ingredients (APIs). eschemy.com The reactivity of the amine group allows for the construction of more elaborate molecules that can interact with biological targets.
Table 1: Examples of Pharmaceuticals Derived from Cyclohexylamine Precursors
| Drug Class | Example Compound(s) | Therapeutic Use |
| Mucolytics | Bromhexine | Respiratory Decongestant |
| Analgesics | - | Pain Relief |
| Bronchodilators | - | Asthma Treatment |
| Antidiabetics | Glimepiride | Type 2 Diabetes |
| Antidepressants | - | Mental Health |
| Antivirals | - | Viral Infections |
Applications in Polymer Chemistry and Materials Science
The application of cyclohexamine, derived from its hydrochloride salt, extends significantly into polymer chemistry and materials science. It is employed as a modifier and a component in the synthesis of various polymers, enhancing their physical and chemical properties.
In the rubber industry, cyclohexylamine is a precursor to sulfenamide-based reagents that act as vulcanization accelerators. wikipedia.org These accelerators improve the efficiency of the cross-linking process, which enhances the durability, elasticity, and wear resistance of rubber products used in tires, seals, and conveyor belts. eschemy.comeschemy.com
Furthermore, cyclohexamine is used as a curing agent for coatings and adhesives, such as epoxy resins, improving bonding strength and durability. eschemy.comeschemy.com In the production of synthetic materials like nylon and other polymers, it can act as a processing agent or modifier to improve the final properties of the material. eschemy.com Research has shown that modifying thermoplastic polymers with cyclohexylamine can improve mechanical properties, thermal stability, and chemical stability.
Table 2: Effect of Cyclohexylamine Modification on Polymer Properties
| Polymer Type | Property Enhanced | Application |
| Thermoplastic Polymers | Mechanical Strength, Thermal Stability | General Plastics |
| Thermosetting Polymers | Cross-linking Density, Chemical Resistance | Coatings, Adhesives |
| Rubber (Vulcanization) | Elasticity, Wear Resistance | Tires, Industrial Rubber Goods |
| Synthetic Fibers (Nylon) | Processing and Final Properties | Textiles, Engineering Plastics |
Synthesis of Cyclic Primary Amines and Derivatives from this compound Precursors
While this compound is itself the salt of a cyclic primary amine, its core structure serves as a vital precursor for the synthesis of a wide array of more complex cyclic amine derivatives. The reactivity of the primary amine group is the key to these transformations.
One common synthetic route involves the reaction of the amine with various electrophiles. For example, treating cyclohexylamine hydrochloride with potassium cyanate is a method to produce cyclohexylurea. orgsyn.org This demonstrates the conversion of the primary amine into a more complex functional group attached to the cyclohexane (B81311) ring.
Further derivatization can be achieved through N-alkylation, N-acylation, or reaction with sulfonyl chlorides to create a diverse family of substituted cyclohexylamine compounds. These derivatives are not just simple modifications; they are often tailored for specific applications, such as intermediates for pharmaceuticals or agrochemicals. google.com The synthesis of these derivatives leverages the foundational cyclohexylamine structure to build molecules with specific functionalities and steric arrangements, which are critical for their intended biological or material properties. researchgate.net The development of efficient synthetic methods, sometimes utilizing techniques like microwave irradiation, allows for the rapid generation of libraries of these derivatives for screening and optimization. organic-chemistry.org
Interactions and Environmental Fate of Cyclohexamine Hydrochloride in Complex Systems
Corrosion Inhibition Mechanisms of Cyclohexylamine (B46788) Hydrochloride
Cyclohexylamine and its hydrochloride salt are widely recognized for their ability to protect metallic surfaces from corrosion, particularly in acidic environments and industrial water systems. consolidated-chemical.comatamanchemicals.comeschemy.comatamanchemicals.com The primary mechanism involves the interaction of the cyclohexylamine molecule with the metal surface, leading to the formation of a protective barrier that mitigates corrosive attacks. eschemy.comatamanchemicals.com
The effectiveness of cyclohexylamine hydrochloride as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces. This adsorption process creates a film that isolates the metal from the corrosive medium. dntb.gov.uanih.gov The mechanism of adsorption can involve both physical and chemical interactions.
Physical Adsorption (Physisorption): This process occurs due to electrostatic forces between the charged metal surface and the protonated amine group (C₆H₁₁NH₃⁺) present in acidic solutions. The metal surface in acidic media is often negatively charged, attracting the positively charged inhibitor molecules. This type of adsorption is generally considered a weaker interaction. researchgate.net
Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type covalent bond. The nitrogen atom in the cyclohexylamine molecule possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. nih.govmdpi.com This results in a more stable and robust adsorbed layer.
Studies on similar organic inhibitors suggest that the adsorption process often involves a combination of both physisorption and chemisorption. mdpi.comicrc.ac.ir The nature of the adsorption can be elucidated by thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, whereas values more negative than -40 kJ/mol indicate chemisorption. mdpi.com Research indicates that the adsorption of cyclohexylamine on mild steel surfaces follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. dntb.gov.ua
The adsorption of cyclohexylamine molecules onto a metal surface leads to the formation of a thin, protective film. eschemy.comatamanchemicals.comdntb.gov.ua This film acts as a physical barrier, shielding the metal from direct contact with corrosive agents such as H⁺ ions, water, and dissolved oxygen present in the environment. eschemy.comnih.gov
Partitioning Behavior in Multi-Phase Systems (e.g., hydrocarbon-water systems)
In many industrial applications, such as refinery overhead systems, cyclohexylamine is used in environments where both a hydrocarbon (oil) phase and an aqueous (water) phase are present. researchgate.netonepetro.org Its effectiveness as a neutralizing agent and corrosion inhibitor in the aqueous phase depends on its partitioning behavior between these two phases.
The partitioning of an amine neutralizer is a critical factor because the corrosive species, primarily hydrochloric acid, are concentrated in the aqueous phase. onepetro.org Therefore, the inhibitor must be sufficiently water-soluble to neutralize the acid and protect the metal surfaces. However, if a significant portion of the amine partitions into the hydrocarbon phase, its concentration in the water phase may become too low to be effective, reducing its efficiency. researchgate.netresearchgate.net
Studies comparing various organic amines under simulated refinery conditions have found that cyclohexylamine is the most hydrophobic among those commonly used. researchgate.netonepetro.org This means it has a higher tendency to partition into the hydrocarbon phase compared to more hydrophilic amines like ethylene (B1197577) diamine. researchgate.netonepetro.org This property can be disadvantageous, as the partitioning of amines into the hydrocarbon phase can also lead to the formation of amine hydrochloride salts, which may cause under-deposit corrosion. onepetro.orgresearchgate.net
The table below summarizes the relative hydrophobicity of cyclohexylamine compared to other amines used in refinery systems.
| Amine | Relative Hydrophobicity | Primary Phase at Equilibrium |
| Cyclohexylamine | Most Hydrophobic | Hydrocarbon |
| Ethylene Diamine | Most Hydrophilic | Aqueous |
| Data derived from studies under simulated refinery overhead conditions. researchgate.netonepetro.org |
Environmental Degradation Pathways and By-product Formation
When released into the environment, cyclohexylamine hydrochloride is subject to microbial degradation, which is considered a significant fate process in both soil and aquatic systems. epa.gov Several microorganisms have been identified that can utilize cyclohexylamine as a sole source of carbon and nitrogen.
Research has elucidated specific biodegradation pathways:
A bacterial strain identified as Brevibacterium oxydans degrades cyclohexylamine through an oxidative deamination process. nih.gov The primary metabolite is cyclohexanone (B45756) . This is followed by further enzymatic reactions, breaking the ring structure to form intermediates such as 6-hexanolactone , 6-hydroxyhexanoate , and ultimately adipate , which can enter central metabolic pathways. nih.gov During this initial deamination step, ammonia (B1221849) is released into the medium. nih.gov
Another strain, identified as Pseudomonas plecoglossicida , also degrades cyclohexylamine, with the initial step being deamination to form cyclohexanone and release ammonia. sci-hub.ru
The general degradation pathway can be summarized as follows:
Cyclohexylamine → Cyclohexanone → Ring Cleavage Products (e.g., Adipate) + Ammonia
This biodegradation prevents the long-term persistence of cyclohexylamine in the environment. The primary by-products, such as ammonia and adipic acid, are common biochemicals that can be assimilated by other microorganisms. nih.gov
Role in Industrial Water Treatment Processes
Cyclohexylamine and its salt are extensively used in industrial water treatment, particularly for controlling corrosion in steam boiler systems and cooling towers. consolidated-chemical.comatamanchemicals.comatamanchemicals.comataman-chemicals.com Its utility stems from several key properties:
Neutralizing Amine: In boiler systems, carbon dioxide can dissolve in the steam condensate, forming carbonic acid (H₂CO₃), which is highly corrosive to pipes (B44673) and equipment. chemtexltd.com Cyclohexylamine is a volatile amine that carries over with the steam. As the steam condenses, the amine dissolves in the water and neutralizes the carbonic acid, thereby raising the pH and mitigating corrosion. consolidated-chemical.comchemtexltd.com
Corrosion Inhibition: Beyond neutralization, it directly inhibits corrosion by forming a protective film on metal surfaces, as detailed in section 8.1. eschemy.comatamanchemicals.com
Volatility: Its ability to remain with the steam at various pressures makes it particularly effective for protecting long condensate lines, a characteristic not shared by all neutralizing amines. atamanchemicals.comchemtexltd.com This ensures that the entire steam-condensate circuit is protected.
Other Functions: In some water treatment contexts, cyclohexylamine can also function as a deoxidizer by reacting with dissolved oxygen, and as a passivating agent that forms complexes with metal ions like iron and copper to prevent scaling and precipitation. eschemy.com
The table below lists the primary functions of Cyclohexylamine Hydrochloride in industrial water treatment.
| Function | Mechanism | Application Area |
| Neutralizing Agent | Neutralizes carbonic acid in condensate | Boiler Steam & Condensate Systems |
| Corrosion Inhibitor | Forms a protective film on metal surfaces | Boiler Systems, Cooling Towers, Pipelines |
| Passivating Agent | Forms complexes with dissolved metal ions | Boiler Feedwater, Cooling Water |
| Deoxidizer | Reacts with dissolved oxygen | Boiler Feedwater, Cooling Water |
| Information compiled from multiple sources. consolidated-chemical.comeschemy.comatamanchemicals.comchemtexltd.com |
Emerging Research Frontiers and Future Directions for Cyclohexamine Hydrochloride
Unexplored Synthetic Pathways and Novel Derivatizations
The primary industrial production of cyclohexylamine (B46788), the parent amine of cyclohexamine hydrochloride, relies on two main routes: the hydrogenation of aniline (B41778) over nickel or cobalt catalysts and the alkylation of ammonia (B1221849) with cyclohexanol wikipedia.org. While effective, these methods present ongoing challenges related to catalyst performance, energy consumption, and purification. Research is now venturing into unexplored synthetic territories to develop more efficient and sustainable alternatives.
One emerging area of interest is the design of novel catalytic pathways that may offer higher yields and selectivity under milder conditions. For instance, research into the synthesis of related compounds, such as 1,3-cyclohexanediamine, has explored using hydroxylamine (B1172632) hydrochloride in an oximation-hydrogenation pathway. mdpi.com Although in that specific synthesis cyclohexylamine was an undesired by-product, the methodology highlights a potential alternative strategy that could be adapted and optimized for targeted cyclohexylamine production. mdpi.com The focus is on developing low-cost, simple, and efficient methodologies that may bypass the challenges of existing processes. mdpi.com
Beyond the synthesis of the parent compound, significant research is being directed towards novel derivatizations to create compounds with specialized properties. A notable example is the synthesis of trans-4-methylcyclohexylamine hydrochloride, an intermediate in the preparation of the antidiabetic drug glimepiride google.com. The development of such derivatives expands the utility of the basic cyclohexamine structure into high-value applications, particularly in the pharmaceutical industry.
Future exploration in this area may include:
Biocatalysis: Utilizing enzymes to catalyze the synthesis of cyclohexylamine or its derivatives, offering high specificity and environmentally benign reaction conditions.
Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability compared to traditional batch processes.
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more reactants to produce complex derivatives, offering significant advantages in efficiency and waste reduction researchgate.net.
Advanced Mechanistic Insights through Emerging Analytical Techniques
Understanding the precise mechanisms of action, interaction, and degradation of this compound requires sophisticated analytical tools. While classical techniques provide foundational data, emerging and advanced analytical methods offer unprecedented detail at the molecular level.
Modern pharmaceutical and chemical analysis increasingly relies on a suite of powerful techniques that could be applied to this compound research benthambooks.com. These include:
Hyphenated Chromatographic Techniques: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for separating and identifying this compound and its metabolites from complex biological or environmental matrices.
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample volume, making it ideal for analyzing trace amounts of the compound or its derivatives in pharmaceutical formulations or biological fluids. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and versatile separation technique suitable for screening multiple samples simultaneously, which can accelerate studies on reaction kinetics or metabolic stability .
Spectroscopic Methods: Advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural elucidation of novel derivatives and for studying intermolecular interactions benthambooks.com.
For investigating biological mechanisms, specialized techniques can provide deeper insights. For example, a cycloheximide chase assay could be employed to determine the effect of this compound on the stability and degradation rate of specific proteins mdpi.com. Furthermore, immunoprecipitation followed by mass spectrometry could identify protein interaction partners, revealing the molecular pathways the compound modulates within a cell mdpi.com. These advanced methods are key to moving beyond observational data to a predictive understanding of the compound's behavior.
| Analytical Technique | Potential Application for this compound Research | Key Advantage |
| GC-MS/LC-MS | Quantifying metabolites in toxicological studies; Purity analysis of synthetic derivatives. | High sensitivity and specificity for identification and quantification. |
| Capillary Electrophoresis (CE) | Analysis in biological fluids; Chiral separation of derivatives. | High resolution, low sample consumption, aqueous conditions . |
| HPTLC | Rapid screening of synthetic reaction products; Stability testing. | High throughput, cost-effective, simple sample preparation . |
| Cycloheximide Chase Assay | Investigating effects on protein half-life and cellular protein degradation pathways. | Provides direct measurement of protein stability in a cellular context mdpi.com. |
Development of Predictive Computational Models for Complex Interactions
Computational modeling has become an essential tool in chemical and toxicological research, enabling scientists to predict the interactions and properties of molecules before engaging in costly and time-consuming laboratory experiments. For this compound and its derivatives, several modeling approaches hold significant promise.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and drug design. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of cyclohexamine derivatives with their biological activity or toxicity mdpi.com. By building a statistically robust model, researchers can predict the potency of new, unsynthesized derivatives and prioritize which compounds to synthesize for further testing mdpi.com.
Another powerful approach is Spectral Data-Activity Relationship (SDAR) modeling. This innovative method uses spectral descriptors, such as those from NMR spectroscopy, to build predictive models of a compound's biological interactions, for example, its potential to inhibit metabolic enzymes like Cytochrome P450 nih.gov. An SDAR model for this compound could help predict potential drug-drug interactions, a critical aspect of its safety assessment nih.gov.
For understanding specific molecular interactions, molecular docking and molecular dynamics simulations are invaluable. These techniques can model the binding of this compound or its analogs to a target protein, such as an enzyme or receptor, providing insights into the binding mode and the key intermolecular forces involved mdpi.com. This information is crucial for rational drug design and for interpreting toxicological mechanisms at a molecular level.
| Modeling Technique | Objective | Potential Application for this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D molecular properties (steric, electrostatic fields) mdpi.com. | Designing novel derivatives with enhanced efficacy or reduced toxicity. |
| SDAR | Predict biological interactions using NMR spectral data nih.gov. | Assessing the potential for interactions with metabolic enzymes. |
| Molecular Docking | Predict the preferred orientation of a molecule when bound to a target protein mdpi.com. | Elucidating the mechanism of action or toxicity by identifying binding targets. |
| Mixture Dose-Response Models | Identify and quantify the effects of multi-chemical interactions from large datasets nih.gov. | Assessing the risk of adverse effects when co-exposed with other substances. |
Addressing Unresolved Toxicological Mechanisms
The toxicology of cyclohexylamine and its hydrochloride salt has been the subject of numerous studies, yet key aspects of its mechanisms remain unresolved, and its safety profile is still considered controversial usda.gov. While acute toxicity is low, long-term and multi-generational studies in animal models have revealed specific target organ effects that warrant further mechanistic investigation wikipedia.org.
One of the most consistently reported findings in long-term studies is testicular atrophy, observed at higher dosage levels in rats nih.gov. While the effect is documented, the precise molecular mechanism leading to this atrophy is not fully understood. Future research must focus on identifying the cellular pathways disrupted by this compound in testicular tissue. This could involve investigating effects on hormone synthesis, germ cell apoptosis, or the function of Sertoli cells.
Other reported effects that require deeper mechanistic understanding include:
Bladder Mucosal Thickening: Observed in rats at high doses, the underlying cause—whether it is due to direct irritation, induced cell proliferation, or another mechanism—is unclear nih.gov.
Renal Calcification: The process by which the compound leads to calcification in the kidneys needs to be elucidated nih.gov.
Growth Retardation: Non-progressive growth retardation has been noted in animal studies, which has been linked to reduced food consumption due to the unpalatability of the compound nih.gov. However, direct effects on metabolic pathways cannot be entirely ruled out without further study.
The question of carcinogenicity has also been a point of controversy usda.gov. While early studies on a mixture of cyclamate and saccharin showed bladder tumors in rats, subsequent long-term studies on cyclohexylamine hydrochloride alone have not found evidence of bladder tumors nih.gov. Based on available data, the compound is not currently considered to be genotoxic or carcinogenic . However, resolving the lingering controversy requires a comprehensive understanding of the cellular responses to high-dose, chronic exposure.
Novel Applications in Sustainable Chemistry and Catalysis
While this compound is known as an intermediate, its parent amine, cyclohexylamine, has established applications as a corrosion inhibitor and as a precursor to vulcanization accelerators wikipedia.org. The principles of sustainable and green chemistry are now driving research to find novel, more environmentally benign applications for such foundational chemical building blocks.
The amine functional group and the cyclic aliphatic structure make cyclohexylamine and its derivatives interesting candidates for roles in catalysis. They can serve as:
Organocatalysts: As a primary amine, cyclohexylamine can participate in catalytic cycles for reactions such as aldol condensations or Michael additions, offering a metal-free alternative to traditional catalysts.
Ligands for Metal Catalysts: Derivatized cyclohexylamines can be synthesized to act as ligands that coordinate with metal centers, tuning the reactivity and selectivity of catalysts used in fine chemical synthesis.
There is also potential for this compound in the development of ionic liquids or deep eutectic solvents . These classes of solvents are of great interest in sustainable chemistry due to their low volatility and potential for recyclability. The cyclohexylammonium cation could be paired with various anions to create novel solvents with tailored properties for specific applications, such as biomass processing or as media for chemical reactions.
Furthermore, the synthesis of cyclohexylamine itself is a target for sustainable innovation. Research into catalytic pathways, such as the reductive amination of cyclohexanone (B45756) or the direct amination of cyclohexanol, aims to improve energy efficiency and reduce waste compared to traditional methods wikipedia.orgmdpi.com. Success in this area would not only make the production of this compound more sustainable but also enhance its attractiveness as a building block for green chemical processes.
Challenges and Opportunities in this compound Research
The future of research on this compound is shaped by a distinct set of challenges and corresponding opportunities. These span the entire lifecycle of the compound, from its synthesis to its application and toxicological assessment.
Challenges:
Synthetic Efficiency: Existing synthetic routes often require harsh conditions or expensive catalysts, presenting a continuous challenge to improve efficiency and reduce environmental impact wikipedia.orgmdpi.com. Overcoming low yields and complex purification steps in novel pathways is a significant hurdle mdpi.com.
Toxicological Ambiguity: The lingering controversy surrounding its long-term health effects, despite data suggesting a lack of carcinogenicity, remains a major challenge usda.gov. This ambiguity can hinder regulatory acceptance and limit its application in areas with potential for human exposure.
Complexity of Biological Interactions: Elucidating the precise molecular mechanisms behind its observed toxicological effects is a complex task, requiring a multi-disciplinary approach that integrates advanced analytical and computational tools researchgate.net.
Opportunities:
Green Synthesis and Derivatization: The challenges in synthesis create a significant opportunity for innovation in green chemistry. Developing novel biocatalytic or chemocatalytic routes that operate under mild conditions would be a major advancement. Multicomponent reactions offer a pathway to rapidly generate diverse libraries of novel derivatives for screening in pharmaceutical and material science applications researchgate.net.
Clarifying Toxicological Profile: There is a clear opportunity for modern toxicological methods (e.g., transcriptomics, proteomics, metabolomics) to definitively resolve the mechanisms behind target organ effects like testicular atrophy healthcouncil.nl. Such clarity would provide a robust basis for risk assessment and could expand the compound's safe use.
New Applications: The fundamental chemical properties of this compound present opportunities for novel applications in sustainable chemistry, such as in the design of new organocatalysts, ligands for catalysis, or as components of green solvents sustainablechemistrycatalyst.org. Exploring its potential as a versatile chemical intermediate remains a promising frontier spectrumchemical.com.
Addressing the existing challenges through focused research will unlock new opportunities, ensuring that the scientific and practical utility of this compound continues to evolve.
Q & A
Q. What are the recommended methods for synthesizing Cyclohexamine Hydrochloride, and how can purity be validated?
this compound (N-ethyl-1-phenylcyclohexylamine hydrochloride) synthesis typically involves alkylation or reductive amination of cyclohexanone derivatives. A detailed experimental protocol should include solvent selection, stoichiometric ratios, and purification steps (e.g., recrystallization). Purity validation requires analytical techniques such as:
- HPLC with UV detection for quantification.
- Melting point analysis (literature reference: ~110–114°C for related cyclohexylamine derivatives) .
- 1H/13C NMR to confirm structural integrity and absence of byproducts . Safety protocols, including fume hood use and PPE, must align with OSHA hazard communication standards due to carcinogenicity risks .
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
Conflicting data (e.g., melting points or solubility) may arise from differences in synthesis routes or impurities. To resolve this:
- Cross-reference peer-reviewed studies and technical reports (e.g., DEA’s 1973 identification guidelines) .
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and document batch-specific analytical certificates .
- Use control samples from certified suppliers (e.g., Spectrum Chemical) to benchmark results .
Q. What safety protocols are critical when working with this compound in vitro?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- Waste disposal : Segregate chemical waste and use approved disposal facilities to mitigate environmental contamination .
- Emergency response : Immediate flushing with water for skin/eye contact and medical consultation for suspected carcinogenic exposure .
Advanced Research Questions
Q. How can researchers design experiments to study the receptor-binding kinetics of this compound?
Cyclohexamine, as an arylcyclohexylamine, shares structural homology with NMDA receptor antagonists like PCP. Advanced methodologies include:
- Radioligand binding assays : Use tritiated analogs to quantify affinity (e.g., Ki values) in neuronal tissue homogenates .
- Electrophysiology : Patch-clamp techniques to assess ion channel modulation in transfected HEK cells .
- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with glutamate receptors . Document protocols in alignment with journal guidelines for reproducibility (e.g., Beilstein Journal’s experimental section requirements) .
Q. What strategies are effective in resolving contradictory in vivo vs. in vitro pharmacological data for this compound?
Discrepancies may stem from metabolic differences or bioavailability. Mitigate by:
- Pharmacokinetic profiling : Measure plasma half-life and metabolite identification via LC-MS/MS in animal models .
- Dose-response curves : Compare in vitro IC50 values with in vivo ED50 outcomes using nonlinear regression models .
- Systematic reviews : Apply Cochrane criteria to evaluate bias in existing literature and prioritize high-confidence studies .
Q. How can researchers optimize stability studies for this compound under varying storage conditions?
Stability depends on temperature, humidity, and light exposure. Methodological steps include:
- Forced degradation : Expose samples to heat (40–60°C), UV light, or acidic/alkaline conditions to identify degradation pathways .
- Long-term storage : Store at -20°C in airtight, light-resistant containers; monitor purity via periodic HPLC analysis .
- Data documentation : Report batch-specific stability metrics in supplementary materials for transparency .
Methodological Considerations
- Data reproducibility : Follow Beilstein Journal guidelines to detail experimental procedures, including equipment models and software versions .
- Ethical compliance : Adhere to institutional biosafety protocols for handling Schedule I analogs, referencing DEA forensic guidelines .
- Collaborative peer review : Share raw datasets and analytical certificates (e.g., CoA for reference standards) to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
